For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Amino-4-methylbenzoic Acid: Chemical Properties, Structure, and Synthesis
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Amino-4-methylbenzoic acid (CAS No. 2458-12-0). This compound is a valuable building block in medicinal chemistry and organic synthesis, serving as a key intermediate in the development of pharmaceuticals and the production of dyes.
Chemical Properties
3-Amino-4-methylbenzoic acid is a white to off-white crystalline powder.[1] It is known to be hygroscopic and should be stored in a dry, cool, and well-ventilated place, away from oxidizing agents.[2][3]
Quantitative Data
The key chemical and physical properties of 3-Amino-4-methylbenzoic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₂ | [4] |
| Molecular Weight | 151.16 g/mol | [5] |
| Melting Point | 164-168 °C | [6][7] |
| Boiling Point | 273.17°C (rough estimate) | [2][6] |
| Density | 1.2023 g/cm³ (rough estimate) | [2] |
| pKa | 4.61±0.10 (Predicted) | [2] |
| Solubility | Very soluble in water. Slightly soluble in DMSO and Methanol (B129727). | [2] |
| Flash Point | 173.3 °C | [8] |
Chemical Structure
The structure of 3-Amino-4-methylbenzoic acid consists of a benzoic acid core with an amino group at position 3 and a methyl group at position 4. This arrangement of functional groups provides it with versatile reactivity for various chemical transformations.
Key Identifiers:
-
IUPAC Name: 3-amino-4-methylbenzoic acid[5]
-
CAS Number: 2458-12-0[4]
-
SMILES: CC1=C(C=C(C=C1)C(=O)O)N[5]
-
InChI: 1S/C8H9NO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,9H2,1H3,(H,10,11)[9]
Caption: Chemical structure of 3-Amino-4-methylbenzoic acid.
Experimental Protocols
Synthesis of 3-Amino-4-methylbenzoic Acid via Ammonolysis
A modern and efficient method for the synthesis of 3-Amino-4-methylbenzoic acid is through the ammonolysis of 3-chloro-4-methylbenzoic acid. This method avoids the use of heavy metals and provides high yields and purity.[10]
Methodology:
-
Catalyst Preparation: A mixture of 0.034g of cuprous iodide and 0.034g of potassium iodide is prepared, with the cuprous iodide dissolving in the potassium iodide.[10]
-
Reaction Setup: To a high-pressure reactor, 2.72g of 3-chloro-4-methylbenzoic acid, 1.7g of potassium phosphate, the prepared catalyst, and 12mL of N,N-dimethylacetamide are added and mixed thoroughly.[10]
-
Ammonolysis: The reactor is sealed and purged with ammonia (B1221849) gas six times. It is then filled with ammonia gas to a pressure of 0.5 MPa.[10] The reactor is heated to 90°C, reaching a pressure of 1.5 MPa, and the reaction is maintained for 5 hours.[10]
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Work-up and Purification: After cooling, the excess ammonia is released. The reaction solution is subjected to vacuum distillation, washed with water, and then recrystallized from methanol to yield pure 3-Amino-4-methylbenzoic acid.[10]
Caption: Ammonolysis synthesis workflow for 3-Amino-4-methylbenzoic acid.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. For solid samples like 3-Amino-4-methylbenzoic acid, the KBr pellet technique is commonly used.[5][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are crucial for structural elucidation. Samples are typically dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, and analyzed using a high-field NMR spectrometer.[9][11]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common technique for this analysis.[4]
Applications in Research and Development
3-Amino-4-methylbenzoic acid is a versatile intermediate with several applications in scientific research and industrial processes:
-
Pharmaceutical Synthesis: It serves as a starting material for the synthesis of various pharmaceutical compounds, including potential antitumor agents like cyclopropamitosene compounds.[6] It is also used in the development of analgesics and anti-inflammatory drugs.[12]
-
Dye Industry: This compound is utilized in the production of azo dyes.[13]
-
Organic Synthesis: It is a valuable raw material and intermediate in various organic syntheses.[6]
Safety and Handling
3-Amino-4-methylbenzoic acid is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a laboratory or industrial setting.
GHS Hazard Statements:
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[14]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
P405: Store locked up.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
References
- 1. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Amino-4-methylbenzoic acid [webbook.nist.gov]
- 5. 3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-4-methylbenzoic acid CAS#: 2458-12-0 [m.chemicalbook.com]
- 7. 3-氨基-4-甲基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Amino-4-methylbenzoic acid | 2458-12-0 | FA00117 [biosynth.com]
- 9. 3-Amino-4-methylbenzoic acid(2458-12-0) 1H NMR spectrum [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. 3-Amino-4-methylbenzoic Acid | 2458-12-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
